molecular formula C5H5BrClN3 B15067939 3-Bromo-5-chloro-6-methylpyrazin-2-amine

3-Bromo-5-chloro-6-methylpyrazin-2-amine

Cat. No.: B15067939
M. Wt: 222.47 g/mol
InChI Key: OQRJGASJYRIILG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine typically involves the bromination and chlorination of 6-methylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-chloro-6-methylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloro-5-methylpyrazine: Similar in structure but lacks the amine group.

    2-Bromo-5-chloro-6-methylpyrazine: Differently substituted pyrazine derivative.

    3-Chloro-5-bromo-6-methylpyrazin-2-amine: Isomeric form with different substitution pattern.

Uniqueness

3-Bromo-5-chloro-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

3-bromo-5-chloro-6-methylpyrazin-2-amine

InChI

InChI=1S/C5H5BrClN3/c1-2-4(7)10-3(6)5(8)9-2/h1H3,(H2,8,9)

InChI Key

OQRJGASJYRIILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)Cl

Origin of Product

United States

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